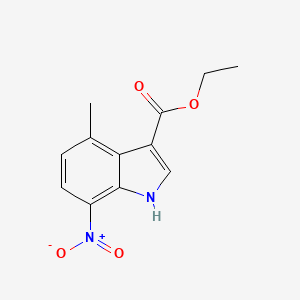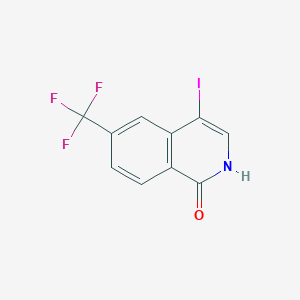
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is a chemical compound with the molecular formula C₁₀H₅F₃INO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structural features, which include an iodine atom and a trifluoromethyl group attached to the isoquinoline ring. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable isoquinoline precursor. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) under specific conditions. The hydroxyl group at the 1-position is usually introduced through a subsequent oxidation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)isoquinolin-1-ol.
科学的研究の応用
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
4-Iodoisoquinolin-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
6-(Trifluoromethyl)isoquinolin-1-ol:
4-Bromo-6-(trifluoromethyl)isoquinolin-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interactions.
Uniqueness
4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications in scientific research and industry.
特性
分子式 |
C10H5F3INO |
|---|---|
分子量 |
339.05 g/mol |
IUPAC名 |
4-iodo-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5F3INO/c11-10(12,13)5-1-2-6-7(3-5)8(14)4-15-9(6)16/h1-4H,(H,15,16) |
InChIキー |
HATONOYPJIFUQE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[benzo[e][1,3]oxazine-2,3'-piperidin]-4(3H)-one](/img/structure/B15330635.png)

![N~1~-Ethyl-N~1~-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}ethane-1,2-diamine](/img/structure/B15330650.png)

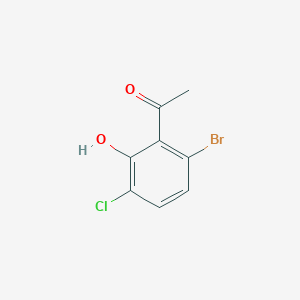
![2-(5-Methylfuran-2-yl)-5-(methylthio)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B15330670.png)
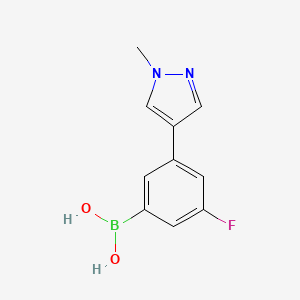

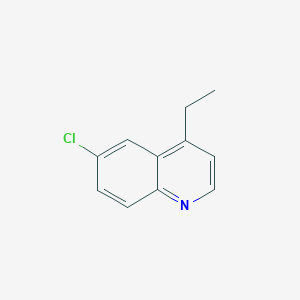
![9-Bromo-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B15330699.png)
![(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-6-yl)boronic acid](/img/structure/B15330714.png)
![3-(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B15330721.png)
